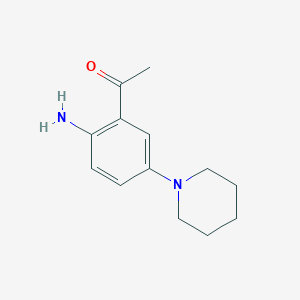

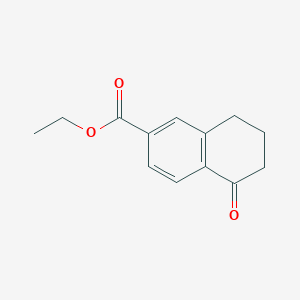

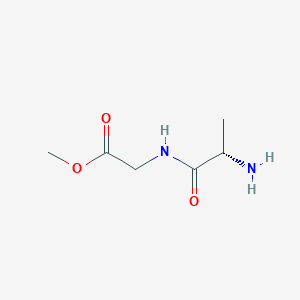

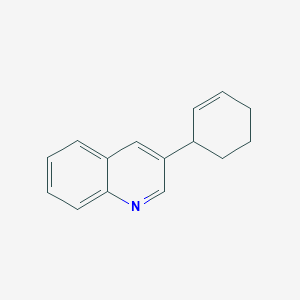

(S)-Methyl 2-(2-aminopropanamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-Methyl 2-(2-aminopropanamido)acetate” is a derivative of Glycine . It has been used in research and has potential applications in various fields. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

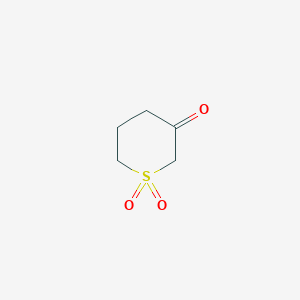

The molecule contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 hydroxylamine (aliphatic) .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 146.14 and its chemical formula is C5H10N2O3 . It appears as a solid, white to off-white in color .Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Karai et al. (2018) synthesized a compound via N-alkylation, closely related to (S)-Methyl 2-(2-aminopropanamido)acetate, and tested it for antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a bactericidal effect against tested strains, suggesting potential applications in developing new antibacterial agents (Karai et al., 2018).

Antimalarial Pharmacophores

Research by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, demonstrating antimalarial activity. This work underscores the significance of structural units similar to those in this compound for developing novel antimalarial pharmacophores (D’hooghe et al., 2011).

Synthesis of Critical Pharmaceutical Intermediates

Hu Jia-peng (2012) detailed an improved synthesis route for Clopidogrel Sulfate, starting from a compound structurally similar to this compound. This research highlights the role of such compounds in synthesizing critical intermediates for pharmaceutical applications (Hu Jia-peng, 2012).

Antihypertensive Agents

A study by Abdel-Wahab et al. (2008) on the synthesis and reactions of compounds derived from structures analogous to this compound revealed potential as antihypertensive α-blocking agents. This demonstrates the compound's relevance in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

Neuroprotective Drug Development

Research on a potential neuroprotective drug, closely related to this compound, involved radiolabeling studies for brain accumulation, indicating applications in neuroprotection and imaging studies (Meixiang Yu et al., 2003).

Propiedades

IUPAC Name |

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPJFKYVJYBFH-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551686 |

Source

|

| Record name | Methyl L-alanylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51513-59-8 |

Source

|

| Record name | Methyl L-alanylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)